4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid
Description
4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid is a synthetic organic compound featuring a 4-oxobutanoic acid backbone substituted with a para-aminophenyl group modified by a 2-methoxyethylamino carbonyl moiety. This structure confers unique physicochemical properties, including solubility in polar solvents due to the hydrophilic methoxyethyl group and the carboxylic acid functionality. The compound’s molecular formula is C14H17N2O5, with a molecular weight of 293.30 g/mol (calculated from IUPAC structure; discrepancies in evidence noted below). Its synthesis typically involves coupling reactions between maleic anhydride derivatives and substituted anilines .
Properties
IUPAC Name |
4-[4-(2-methoxyethylcarbamoyl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-21-9-8-15-14(20)10-2-4-11(5-3-10)16-12(17)6-7-13(18)19/h2-5H,6-9H2,1H3,(H,15,20)(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIIUUJHUFISOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Isocyanate Route
A viable pathway involves synthesizing the 4-[(2-methoxyethyl)carbamoyl]aniline intermediate through sequential reactions:
Step 1: Nitration of Benzoyl Chloride
4-Nitrobenzoyl chloride undergoes nucleophilic acyl substitution with 2-methoxyethylamine to form N-(2-methoxyethyl)-4-nitrobenzamide (Yield: ~78%):
Step 2: Reduction of Nitro Group
Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding 4-[(2-methoxyethyl)carbamoyl]aniline (Yield: 92%):
Coupling with 4-Oxobutanoic Acid
Carbodiimide-Mediated Amide Bond Formation
The final step involves conjugating the aniline intermediate with 4-oxobutanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → Room temperature |
| Molar Ratio | 1:1.2 (Aniline:Succinic acid) |
| Reaction Time | 12 hours |
| Yield | 68-72% (theoretical) |
Mechanistic Insights
-
EDC activates the carboxylic acid to an O-acylisourea intermediate
-
HOBt suppresses racemization and enhances coupling efficiency
-
Nucleophilic attack by the aniline’s amine group forms the amide bond
Alternative Synthetic Approaches
Mixed Anhydride Method
Employing isobutyl chloroformate to generate a reactive mixed anhydride intermediate:
Procedure
-
4-Oxobutanoic acid reacts with isobutyl chloroformate in THF at -15°C
-
Addition of the 4-aminophenyl carbamate derivative
-
Quenching with aqueous NaHCO₃
Advantages
Critical Analysis of Challenges and Optimization
Solubility Issues
The polar nature of both reactants necessitates polar aprotic solvents (DMF, DMSO) for homogeneous mixing, though these may complicate downstream purification.
Protecting Group Strategy
Purification Techniques
| Method | Effectiveness |
|---|---|
| Column Chromatography | Silica gel (EtOAc/Hexanes) |
| Recrystallization | Ethanol/Water (7:3) |
| HPLC | C18 column, 0.1% TFA in H₂O/MeCN |
Scalability and Industrial Considerations
Cost Analysis of Reagents
| Reagent | Cost per kg (USD) |
|---|---|
| EDC | 320 |
| HOBt | 450 |
| 2-Methoxyethylamine | 180 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds similar to 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid exhibit anticancer properties. For example, studies have shown that derivatives of oxobutanoic acids can inhibit tumor growth by inducing apoptosis in cancer cells. This is primarily due to their ability to interfere with metabolic pathways essential for cancer cell survival .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic processes. The presence of the carbonyl group suggests potential interactions with enzyme active sites.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Alanine-glyoxylate aminotransferase | Competitive | |
| CYP450 Isoforms | Non-competitive | |
| P-glycoprotein | Non-inhibitor |
Drug Development
With its unique chemical structure, this compound can serve as a lead compound in drug discovery programs aimed at developing new medications for various diseases, including metabolic disorders and cancers.
Case Study: Drug Formulation
A formulation study demonstrated that incorporating this compound into nanoparticles enhanced its bioavailability and therapeutic efficacy in animal models of disease .
Mechanism of Action
The mechanism by which 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The methoxyethyl group and the anilino moiety can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. The carbonyl groups can participate in nucleophilic addition reactions, further influencing biological pathways.
Comparison with Similar Compounds
Critical Analysis of Evidence Discrepancies
- Molecular Formula Conflict: lists the target compound’s formula as C11H12ClNO3 (MW 241.68), which conflicts with its IUPAC structure. This may reflect a reporting error or a misassigned CAS entry.
- Positional Isomerism: describes a 3-substituted anilino isomer, highlighting the importance of regiochemistry in property modulation .
Biological Activity
The compound 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid , also known as a derivative of anilino compounds, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing insights into its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features an aniline moiety with a methoxyethyl side chain, contributing to its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 342.38 g/mol |
| CAS Number | 940488-60-8 |
| Solubility | Soluble in DMSO |
| Hazard Classification | Irritant |
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a study focusing on similar anilino compounds found that they can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study:
- Study Title: "Synthesis and Biological Activity of Anilino Derivatives"
- Findings: The compound demonstrated an IC50 value of 15 μM against MCF-7 breast cancer cells, indicating moderate cytotoxicity. The presence of the carbonyl group was essential for its activity, as modifications to this group resulted in decreased efficacy .
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Preliminary research suggests that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes.
Key Findings:
- The compound was tested against α-amylase and showed promising inhibition rates, which could help manage postprandial blood glucose levels.
- The inhibition constant (Ki) was determined to be around 12 μM, indicating a competitive inhibition mechanism .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
Research Insights:
- In vitro assays demonstrated that the compound scavenged free radicals effectively, showing comparable activity to standard antioxidants like ascorbic acid.
- The antioxidant activity was attributed to the presence of the methoxyethyl group, enhancing electron donation capabilities .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available aniline derivatives.
- Step 1: Protection of the amino group on aniline.
- Step 2: Formation of the carbonyl group via acylation.
- Step 3: Introduction of the methoxyethyl side chain through nucleophilic substitution.
- Step 4: Deprotection and purification.
Q & A
Q. What are the recommended synthetic routes for 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Step 1: Precursor Selection
Use maleic anhydride derivatives (e.g., 3-methylidenedihydrofuran-2,5-dione) as starting materials. React with substituted anilines (e.g., 4-aminoacetophenone) in acetone under ambient conditions, as demonstrated in analogous syntheses . - Step 2: Solvent Optimization
Acetone or methanol-toluene mixtures (1:1) are effective for crystallization. Avoid methanol residues, which can interfere with downstream reactions (confirmed via H NMR analysis) . - Step 3: Yield Improvement
Microwave-assisted synthesis (e.g., 93% yield for similar quinazolinone precursors) reduces reaction time compared to thermal methods (92% yield) .
Q. How should researchers characterize the amide resonance and hydrogen-bonding interactions in this compound?
Methodological Answer:
- X-ray Crystallography : Resolve N–C(=O) bond lengths (e.g., 1.354 Å in analogous structures) to confirm amide resonance .
- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1680–1700 cm and N–H bends at ~3300 cm .
- Hydrogen Bond Analysis : Use crystallographic data to map O–H⋯O and N–H⋯O interactions, forming dimeric chains (R_2$$^2(8) motifs) .
Advanced Research Questions
Q. How do structural modifications (e.g., alkylamino substituents) influence the compound’s biological activity?
Methodological Answer:
- Comparative Studies : Replace the 2-methoxyethyl group with diethylamino (C15H20N2O4) or fluorophenyl (C10H9FO3) groups. Assess antimicrobial activity via MIC assays (e.g., 4-(2-fluorophenyl) derivatives show enhanced bioactivity) .
- QSAR Modeling : Use topological descriptors (e.g., electron-rich substituents, unsaturation indices) to predict antimalarial activity, as validated for 4-anilinoquinolines .
Q. What advanced techniques resolve discrepancies in reported pharmacological data for this compound?
Methodological Answer:
Q. Case Study :
- Antimicrobial studies on 4-oxobutanoic acid derivatives show variability due to solvent-dependent stability. Methanol residues in crystallization solvents (e.g., ) may artifactually reduce activity .
Q. How can computational methods predict the compound’s binding affinity to target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 for anti-inflammatory activity). Parameterize the amide group’s resonance and hydrogen-bonding propensity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Validate with experimental IC data from analogues .
Q. What strategies mitigate challenges in quantifying trace impurities during synthesis?
Methodological Answer:
- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Monitor for maleic anhydride byproducts (m/z 98.9) .
- Pre-column Derivatization : Use 6-MOQ-EtOCOOSu to enhance UV detection of amine intermediates (λ = 254 nm) .
Methodological Best Practices
Q. Safety and Waste Management
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
